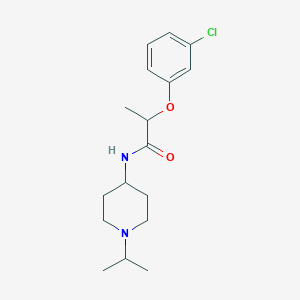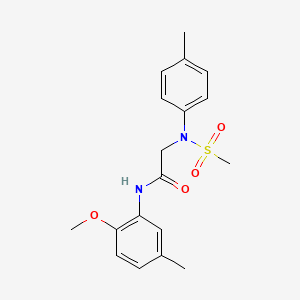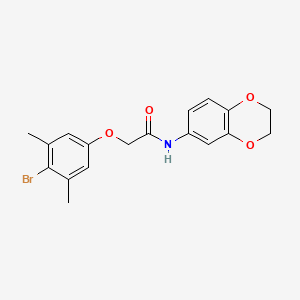
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. The compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of various neurological functions such as cognition, emotion, and movement. By blocking the dopamine D4 receptor, 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can modulate the activity of the dopaminergic system and potentially alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to increase the release of dopamine in certain brain regions, which may be responsible for its therapeutic effects. Additionally, 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to modulate the activity of other neurotransmitter systems, including the noradrenergic and serotonergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise manipulation of the dopaminergic system. However, the compound may have limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability, which may impact its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective dopamine D4 receptor antagonists for use in neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide and to identify potential side effects and safety concerns. Finally, there is potential for the development of novel drug delivery systems to improve the pharmacokinetic properties of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide and enhance its efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves a multi-step process that includes the reaction of 3-chlorophenol with 1-isopropyl-4-piperidone to form 3-chlorophenyl-4-piperidinone. This intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide to form the final product, 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications in the treatment of various neurological disorders. The compound has shown promising results in the treatment of schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-12(2)20-9-7-15(8-10-20)19-17(21)13(3)22-16-6-4-5-14(18)11-16/h4-6,11-13,15H,7-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKXSEHVGKDITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-isopropyl-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B4896124.png)


![ethyl 4-(cyclopropylmethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4896145.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4896146.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4896154.png)
![2,2'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(3H-benzo[f]chromen-3-one)](/img/structure/B4896170.png)
![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)
